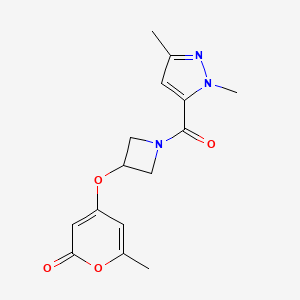
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds, such as those involving cyclopropyl groups and pyridinyl moieties, have been studied to understand their molecular configurations and interactions. For example, Lakshminarayana et al. (2009) synthesized and characterized a compound via spectroscopy and X-ray diffraction (XRD), highlighting the importance of molecular structure analysis in understanding compound properties (Lakshminarayana et al., 2009).
Potential Biological Activities
- Research into the antiproliferative activity of similar compounds, such as those derived from 2,3-diaminopyridine, shows that structural modifications can lead to cytotoxic activities against various human cancer cell lines. This suggests that compounds like "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone" could have potential applications in cancer research (Liszkiewicz, 2002).
Novel Synthetic Approaches
- The development of novel synthetic approaches for structurally complex heterocycles, including those with diazepan-1-yl moieties, highlights the ongoing innovation in creating compounds with potential therapeutic applications. For instance, Fesenko and Shutalev (2014) developed a novel synthesis of dihydrodiazepinones, demonstrating the creativity in synthetic organic chemistry (Fesenko & Shutalev, 2014).
Chemical Kinetics and Reactions
- Studies on related compounds also include the investigation of chemical kinetics and reaction mechanisms, which are crucial for understanding how these compounds can be manipulated and used in various scientific applications. For instance, Tae et al. (1999) explored the photochemistry of specific compounds, providing insights into their reactivity and potential uses (Tae et al., 1999).
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18-7-2-8-19(10-9-18)16(20)14-5-6-17-15(11-14)21-12-13-3-4-13/h5-6,11,13H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPKRBLCHSVWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)
![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)



![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)


![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)
